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molecular formula C18H21NO2 B8097116 tert-butyl 2-[4-(aminomethyl)phenyl]benzoate

tert-butyl 2-[4-(aminomethyl)phenyl]benzoate

Cat. No. B8097116
M. Wt: 283.4 g/mol
InChI Key: UUQYJSVKOBJOSJ-UHFFFAOYSA-N
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Patent
US05250548

Procedure details

Following the procedures described in Example 1A, replacing N-triphenylmethyl-5-[2-(4'-bromomethyl)biphenyl)]tetrazole with t-butyl 4'-bromomethyl-biphenyl-2-carboxylate, prepared as described by D. J. Carini, et al. in European Patent Application Number 324,377, published Jul. 19, 1989, the intermediate t-butyl 4'-azidomethyl-biphenyl-2-carboxylate is prepared. The intermediate azidomethyl compound is then hydrogenated as described in Example 1B, using palladium on carbon catalyst instead of Lindlar catalyst, to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
azidomethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=N[N:3]=[N:2]1.Br[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[C:15]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])=[CH:16][CH:17]=[CH:18][CH:19]=2)=[CH:10][CH:9]=1>[Pd]>[N:1]([CH2:5][C:8]1[CH:9]=[CH:10][C:11]([C:14]2[C:15]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])=[CH:16][CH:17]=[CH:18][CH:19]=2)=[CH:12][CH:13]=1)=[N+:2]=[N-:3].[NH2:1][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[C:15]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])=[CH:16][CH:17]=[CH:18][CH:19]=2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NN=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)OC(C)(C)C
Step Three
Name
azidomethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)OC(C)(C)C
Name
Type
product
Smiles
NCC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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